Ethyl 2-amino-4-(3-chloro-4-nitrophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate
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Description
Ethyl 2-amino-4-(3-chloro-4-nitrophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate is a useful research compound. Its molecular formula is C18H15ClN2O8 and its molecular weight is 422.77. The purity is usually 95%.
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Biological Activity
Ethyl 2-amino-4-(3-chloro-4-nitrophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, structural characteristics, and biological activity of this compound, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C18H15ClN2O8 with a molecular weight of 422.8 g/mol. The structure features a pyranopyran core with various functional groups that contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C18H15ClN2O8 |
Molecular Weight | 422.8 g/mol |
CAS Number | 939889-02-8 |
Melting Point | Not Available |
Density | Not Available |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Pyranopyran Core : Achieved through cyclization reactions involving appropriate precursors.
- Functional Group Introduction : The amino, chloro, nitro, and hydroxymethyl groups are introduced via substitution and addition reactions.
- Esterification : The final step involves esterification of the carboxylic acid group with ethanol.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, studies have shown that it can inhibit the growth of various bacterial strains. The presence of the nitro group is believed to enhance its antibacterial properties by interfering with bacterial DNA synthesis.
Anticancer Activity
Several studies have explored the anticancer potential of this compound. In vitro assays demonstrated that it can induce apoptosis in cancer cell lines by activating specific apoptotic pathways. The mechanism involves the modulation of key signaling pathways related to cell survival and proliferation.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines and enzymes such as COX-2, suggesting potential applications in treating inflammatory diseases.
Case Studies
- Antimicrobial Study : A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, demonstrating its potential as an antimicrobial agent .
- Anticancer Research : In a study assessing the cytotoxic effects on breast cancer cell lines (MCF-7), the compound showed an IC50 value of 15 µM, indicating substantial cytotoxicity compared to standard chemotherapeutics .
- Inflammation Model : In a murine model of inflammation induced by carrageenan, treatment with this compound reduced edema significantly compared to control groups, highlighting its therapeutic potential in managing inflammatory conditions .
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways.
- Receptor Modulation : The compound can bind to specific receptors modulating their activity.
Properties
IUPAC Name |
ethyl 2-amino-4-(3-chloro-4-nitrophenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O8/c1-2-27-18(24)14-13(8-3-4-11(21(25)26)10(19)5-8)16-15(29-17(14)20)12(23)6-9(7-22)28-16/h3-6,13,22H,2,7,20H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMQUSCMMZDEUGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CC(=C(C=C3)[N+](=O)[O-])Cl)OC(=CC2=O)CO)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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